molecular formula C9H21NO B13533473 n-Isopropyl-4-methoxypentan-1-amine

n-Isopropyl-4-methoxypentan-1-amine

Cat. No.: B13533473
M. Wt: 159.27 g/mol
InChI Key: RIPVFSZRLQYQNF-UHFFFAOYSA-N
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Description

The study of n-Isopropyl-4-methoxypentan-1-amine is predicated on the well-established importance of its constituent functional moieties. Functionalized amines and ethers are fundamental building blocks in the synthesis of a vast array of organic molecules. rsc.orgrsc.org The specific combination of an isopropylamine (B41738) group and a methoxy (B1213986) group on a pentyl backbone suggests a molecule with unique steric and electronic properties that warrant investigation.

Functionalized amines are ubiquitous in organic synthesis, primarily due to the nucleophilic and basic nature of the nitrogen atom. wisdomlib.org Primary and secondary amines are key precursors for the formation of amides, enamines, and a wide variety of heterocyclic systems. enamine.net Their ability to participate in carbon-nitrogen bond-forming reactions makes them indispensable tools for synthetic chemists. acs.org

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally less reactive than amines. This stability makes them excellent choices for protecting groups for alcohols during multi-step syntheses. masterorganicchemistry.comopenstax.org Furthermore, the inclusion of an ether linkage within a molecule can significantly influence its conformation and solubility. The Williamson ether synthesis and alkoxymercuration of alkenes are classic and reliable methods for their preparation. openstax.orgmasterorganicchemistry.comlibretexts.org

The exploration of new molecules containing alkyl amine and alkyl ether motifs is of paramount importance, particularly in the realm of medicinal chemistry. Secondary amines are crucial structural components in numerous pharmaceutical agents. mdpi.com Their presence can be critical for a molecule's biological activity, often influencing its ability to interact with protein targets and cross biological membranes.

The methoxy group, a common alkyl ether motif, is frequently incorporated into drug molecules to modulate their physicochemical properties. nih.gov It can affect a compound's lipophilicity, metabolic stability, and binding affinity to its target. nih.govresearchgate.netontosight.ai The strategic placement of a methoxy group can therefore be a key element in the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The rationale for a detailed investigation of this compound stems from the potential for synergistic or unique properties arising from the combination of its functional groups. The n-isopropyl group on the secondary amine provides steric bulk that could influence its reactivity and selectivity in chemical transformations, as well as its interaction with biological targets. The 4-methoxy group on the pentyl chain introduces a polar ether linkage and a potential hydrogen bond acceptor, which can affect the molecule's solubility and conformational preferences.

The synthesis of this compound is theoretically straightforward. A plausible synthetic route would involve the reductive amination of 4-methoxypentanal (B3430783) with isopropylamine. Alternatively, the N-alkylation of isopropylamine with a 4-methoxypentyl halide could also yield the target compound. The accessibility of these starting materials makes the synthesis of this compound a feasible objective.

A comprehensive investigation of this compound would encompass its synthesis, characterization, and an evaluation of its properties. The primary objectives of such a research program would be:

Synthesis and Purification: To develop and optimize a reliable synthetic route to this compound and to purify the compound to a high degree.

Spectroscopic and Physicochemical Characterization: To fully characterize the molecule using modern spectroscopic techniques and to determine its key physicochemical properties.

Exploration of Reactivity: To investigate the chemical reactivity of the secondary amine and the influence of the methoxy group on its properties.

Computational Modeling: To perform in silico studies to understand the molecule's conformational landscape and to predict its potential interactions with biological macromolecules. researchgate.netresearchgate.netnih.gov

Biological Screening: To screen this compound for potential biological activity in areas where related amine and ether compounds have shown promise, such as in agriculture or medicine. acs.orgnih.gov

Predicted Physicochemical and Spectroscopic Data

Based on the structure of this compound, a number of its properties can be predicted. These predictions are valuable for guiding its synthesis and characterization.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Characteristic Signals
Infrared (IR) Spectroscopy N-H stretch (weak): ~3300-3350 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹; C-N stretch: ~1180-1250 cm⁻¹; C-O stretch: ~1090-1150 cm⁻¹
¹H NMR Spectroscopy Signals in the δ 0.9-1.3 ppm range (methyl groups); Signals in the δ 1.4-1.8 ppm range (methylene groups); Signal for the N-H proton (variable, δ ~0.5-2.5 ppm); Signals for protons adjacent to the nitrogen and oxygen atoms would be shifted downfield (δ ~2.5-3.5 ppm)
¹³C NMR Spectroscopy Signals in the δ 15-30 ppm range (aliphatic carbons); Signal for the methoxy carbon (δ ~55-60 ppm); Signals for carbons bonded to nitrogen and oxygen would appear in the δ 40-70 ppm range

The infrared spectrum of a secondary amine is expected to show a single, weak N-H stretching band. orgchemboulder.com Aliphatic ethers typically exhibit a C-O stretching absorption in the 1050 to 1150 cm⁻¹ range. pressbooks.pub In the ¹H NMR spectrum, protons on carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. pressbooks.publibretexts.org Similarly, in the ¹³C NMR spectrum, the carbons directly attached to the heteroatoms will be shifted downfield. pressbooks.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-methoxy-N-propan-2-ylpentan-1-amine

InChI

InChI=1S/C9H21NO/c1-8(2)10-7-5-6-9(3)11-4/h8-10H,5-7H2,1-4H3

InChI Key

RIPVFSZRLQYQNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC(C)OC

Origin of Product

United States

Synthetic Methodologies for N Isopropyl 4 Methoxypentan 1 Amine

Retrosynthetic Analysis and Strategic Design for n-Isopropyl-4-methoxypentan-1-amine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions. ias.ac.inslideshare.net

Disconnection Approach to Key Precursors

The primary disconnection for this compound is the carbon-nitrogen (C-N) bond. This leads to two main retrosynthetic pathways:

Pathway A: Amine as the nucleophile. Disconnecting the C-N bond by considering the isopropylamine (B41738) as the nucleophile reveals 4-methoxypentan-1-al or a derivative as the electrophilic precursor. This suggests a reductive amination approach.

Pathway B: Amide formation followed by reduction. Another key disconnection strategy for secondary amines involves transforming the amine into an amide. youtube.com In this case, disconnecting the amide bond of the corresponding N-isopropyl-4-methoxypentanamide leads to 4-methoxypentanoic acid (or its acyl chloride) and isopropylamine as the precursors.

A third, less common disconnection, involves the ether linkage. However, due to the greater reactivity of the amine functionality, this is generally a less favorable approach.

Chemo- and Regioselective Considerations in Synthetic Planning

The synthesis of this compound necessitates careful consideration of chemo- and regioselectivity.

Chemo-selectivity: In the reductive amination pathway, the reducing agent must selectively reduce the imine intermediate without affecting the carbonyl group of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often used for this purpose as they are less reactive towards aldehydes and ketones compared to the intermediate imine. masterorganicchemistry.comwikipedia.org

Regio-selectivity: In the Williamson ether synthesis, if a halo-alcohol is used, the reaction must favor O-alkylation over N-alkylation. francis-press.commasterorganicchemistry.comlibretexts.orgwikipedia.org Given the higher nucleophilicity of the amine, direct alkylation of an amino alcohol would likely lead to a mixture of products. Therefore, it is more strategic to form the ether bond before introducing the amine functionality.

Direct Synthesis of this compound

Several direct synthetic methods can be employed to produce this compound, each with its own set of advantages and challenges.

Reductive Amination Pathways for the n-Isopropyl Moiety

Reductive amination is a widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. wikipedia.orglibretexts.org This two-step, one-pot process involves the initial formation of an imine from the reaction of a carbonyl compound with an amine, followed by the reduction of the imine to the corresponding amine. youtube.com

For the synthesis of this compound, this would involve the reaction of 4-methoxypentan-1-al with isopropylamine to form an intermediate imine, which is then reduced in situ.

Table 1: Illustrative Conditions for Reductive Amination

Carbonyl CompoundAmineReducing AgentSolventTemperature (°C)
4-methoxypentan-1-alIsopropylamineNaBH(OAc)3DichloromethaneRoom Temperature
4-methoxypentan-1-alIsopropylamineNaBH3CNMethanolRoom Temperature
4-methoxypentan-1-alIsopropylamineH2, Pd/CEthanol25-50

This table presents plausible reaction conditions based on general procedures for reductive amination. Specific yields for the synthesis of this compound are not available in the searched literature.

Ketones can also be used in reductive amination, which would result in a branched alkyl substituent on the amine. masterorganicchemistry.com

Nucleophilic Substitution and Alkylation Strategies for Ether Formation

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.org This reaction is most effective with primary alkyl halides to avoid elimination side reactions. francis-press.com

A plausible route to this compound using this strategy would involve the synthesis of 4-methoxypentan-1-ol (B14758646), conversion of the alcohol to a good leaving group (e.g., a tosylate or bromide), and subsequent nucleophilic substitution with isopropylamine. However, direct alkylation of amines with alkyl halides can often lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

A more controlled approach would be to first synthesize 4-methoxypentan-1-amine and then perform a reductive amination with acetone (B3395972) to introduce the isopropyl group.

Amidation and Subsequent Reduction Routes

The formation of an amide followed by its reduction is a reliable two-step method for synthesizing amines. Amides can be readily prepared from the reaction of a carboxylic acid or its more reactive derivative, an acyl chloride, with an amine. nih.govchemguide.co.uk The resulting amide can then be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). youtube.com

For the synthesis of this compound, this pathway would begin with the preparation of 4-methoxypentanoic acid. nih.gov This acid would then be converted to its acyl chloride, which would react with isopropylamine to form N-isopropyl-4-methoxypentanamide. Finally, reduction of this amide with LiAlH4 would yield the target secondary amine. A limitation of this method is that it cannot be used to introduce branched alkyl groups directly adjacent to the nitrogen atom. youtube.com

Table 2: Illustrative Conditions for Amidation and Reduction

StepReactantsReagentsSolventTemperature (°C)
Amidation4-methoxypentanoyl chloride, IsopropylamineTriethylamineDichloromethane0 to Room Temperature
ReductionN-isopropyl-4-methoxypentanamideLiAlH4Tetrahydrofuran (B95107)0 to Reflux

This table presents plausible reaction conditions based on general procedures for amidation and subsequent reduction. Specific yields for the synthesis of this compound are not available in the searched literature.

Stereoselective Synthesis of Chiral Analogues of this compound

The creation of a specific stereoisomer of this compound requires advanced synthetic techniques. The primary approaches to achieve this are through asymmetric catalysis, the use of chiral auxiliaries, and the kinetic resolution of racemic precursors.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric reductive amination stands out as a highly efficient method for the direct synthesis of chiral amines from prochiral ketones. This approach involves the reaction of a ketone with an amine in the presence of a chiral catalyst and a reducing agent. For the synthesis of this compound, this would entail the reaction of 4-methoxy-2-pentanone with isopropylamine.

Iridium-based catalysts, particularly those with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands, have demonstrated remarkable success in the asymmetric reductive amination of a wide range of ketones, including aliphatic ones. kanto.co.jpnih.govkanto.co.jp For instance, iridium complexes paired with sterically tunable chiral phosphoramidite ligands have been shown to be effective for the direct asymmetric reductive amination of both aromatic and aliphatic ketones with primary alkyl amines, achieving high yields and excellent enantioselectivities. nih.gov The choice of the chiral ligand is critical in directing the stereochemical outcome of the reaction.

Table 1: Hypothetical Asymmetric Reductive Amination of 4-Methoxy-2-pentanone with Isopropylamine

EntryChiral LigandCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
1(R)-XuPhos[Ir(COD)Cl]₂Toluene50>95>98
2(S)-TRIP[Ir(COD)Cl]₂Dioxane60>90>95
3(R,R)-f-Binaphane[Ir(COD)Cl]₂/Ti(O-iPr)₄/I₂THF25>95>94

This table is a hypothetical representation based on data for structurally similar aliphatic ketones and may not reflect the actual experimental outcomes for the synthesis of this compound.

The mechanism of this transformation is believed to involve the formation of an imine intermediate from the ketone and amine, which is then asymmetrically reduced by the chiral iridium hydride complex. The stereochemistry of the final amine is determined by the facial selectivity of the hydride transfer from the chiral catalyst to the imine.

Chiral Auxiliary-Mediated Approaches

An alternative and well-established strategy for stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This method entails the temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction, after which the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a plausible approach would involve the use of a chiral amine auxiliary, such as (R)- or (S)-pseudoephedrine or an Evans oxazolidinone. wikipedia.org For example, a carboxylic acid precursor could be coupled with a chiral auxiliary to form a chiral amide. The α-carbon of this amide can then be deprotonated and alkylated with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched carboxylic acid, which can then be converted to the target amine.

Another approach using a chiral auxiliary involves the diastereoselective alkylation of a chiral imine or sulfinamide. nih.govyale.edu For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with 4-methoxypentanal (B3430783) to form a chiral N-sulfinyl imine. Nucleophilic addition of an isopropyl group (e.g., from an isopropyl Grignard reagent) to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent cleavage of the sulfinyl group would afford the desired chiral amine. yale.edu

Table 2: Plausible Diastereoselective Addition to a Chiral N-sulfinyl Imine

EntryChiral AuxiliaryElectrophileNucleophileDiastereomeric Ratio (d.r.)
1(R)-tert-Butanesulfinamide4-MethoxypentanalIsopropylmagnesium bromide>95:5
2(S)-tert-Butanesulfinamide4-MethoxypentanalIsopropylmagnesium bromide>95:5

This table is a hypothetical representation based on data for structurally similar aldehydes and may not reflect the actual experimental outcomes for the synthesis of this compound.

Kinetic Resolution Techniques for Enantiopure this compound Precursors

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.

For the synthesis of enantiopure this compound, kinetic resolution could be applied to a racemic precursor, such as 4-methoxypentan-1-ol or racemic this compound itself.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. researchgate.net For example, a racemic mixture of 4-methoxypentan-1-ol could be treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme would selectively acylate one enantiomer of the alcohol at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess. The resulting enantioenriched alcohol and ester can then be separated.

Chemical Kinetic Resolution: Racemic this compound could be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. libretexts.orgpbworks.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base would regenerate the enantiomerically pure amines.

Optimization of Reaction Conditions for Scalable Production and Purity of this compound

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness.

Solvent Effects and Temperature Control

The choice of solvent can have a profound impact on the stereoselectivity and rate of a reaction. In chiral auxiliary-mediated syntheses, the solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity of the reaction. For example, in the alkylation of chiral amides, the use of ethereal solvents like tetrahydrofuran (THF) is common.

Temperature control is also a critical parameter. Lowering the reaction temperature can often enhance stereoselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between diastereomeric transition states. However, this may also lead to a decrease in the reaction rate, necessitating a balance between selectivity and reaction time.

Catalyst and Reagent Selection

In asymmetric catalytic methods, the choice of catalyst and ligand is paramount. For iridium-catalyzed reductive aminations, the steric and electronic properties of the phosphine or phosphoramidite ligand directly influence the enantioselectivity. kanto.co.jprsc.org High-throughput screening of different ligands can be employed to identify the optimal catalyst for a specific substrate.

The selection of reagents is also crucial for purity and scalability. For instance, in reductive amination, the choice of reducing agent can affect the reaction's safety profile and cost. While borohydride (B1222165) reagents are effective, catalytic hydrogenation with H₂ is often preferred on a larger scale due to its atom economy and the generation of water as the only byproduct. nih.gov The choice of the amine source and its stoichiometry is also important to avoid side reactions like over-alkylation. acs.org

Table 3: Key Optimization Parameters for Scalable Synthesis

ParameterConsiderations for Optimization
Solvent - Polarity and coordinating ability to influence transition state geometry and solubility of reagents. - Aprotic non-polar solvents may favor certain stereochemical outcomes in auxiliary-based methods.
Temperature - Lower temperatures often improve stereoselectivity but may decrease reaction rates. - Optimization is required to find a balance between selectivity, rate, and energy consumption.
Catalyst Loading - Minimizing catalyst loading is crucial for cost-effectiveness in large-scale production. - High turnover numbers (TON) and turnover frequencies (TOF) are desirable.
Reagent Stoichiometry - Precise control over the ratio of ketone to amine can prevent side reactions like dialkylation. - The nature and amount of the reducing agent impact safety, cost, and work-up procedures.

By systematically investigating these parameters, a robust and efficient process for the synthesis of this compound with high purity and stereochemical control can be developed.

Purification and Isolation Techniques for Research Applications

In the absence of specific synthetic methods for this compound, details regarding its purification and isolation for research applications are consequently unavailable. Standard laboratory techniques for amine purification, such as distillation, chromatography (including column chromatography, thin-layer chromatography, and gas chromatography), and crystallization, are commonly employed for analogous compounds. However, without access to the specific physical and chemical properties of this compound and its potential impurity profile resulting from a synthetic process, the optimal purification strategy remains undetermined.

Further research and development would be necessary to establish effective protocols for both the synthesis and subsequent purification of this compound.

Advanced Spectroscopic and Analytical Characterization of N Isopropyl 4 Methoxypentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of n-Isopropyl-4-methoxypentan-1-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the molecule. The chemical shift of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the various proton environments. The isopropyl group will exhibit a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton. The methoxy (B1213986) group will present as a sharp singlet. The protons on the pentan-1-amine backbone will show more complex splitting patterns due to their proximity to each other and the chiral center at the fourth carbon. The amine proton signal may appear as a broad singlet.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ at 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.30s3H-OCH₃
~3.20 - 3.30m1HCH at position 4
~2.80 - 2.90m1HCH of isopropyl
~2.60 - 2.70t2HCH₂ at position 1
~1.50 - 1.70m2HCH₂ at position 2
~1.30 - 1.45m2HCH₂ at position 3
~1.15d6H(CH₃)₂ of isopropyl
~1.10d3HCH₃ at position 5
~1.00br s1HNH

Note: The chemical shifts (δ) are predicted based on analogous structures and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, with its chemical shift indicating its chemical environment (e.g., attachment to oxygen, nitrogen, or other carbons).

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ at 100 MHz)

Chemical Shift (δ, ppm) Assignment
~78-80C4 (CH-OCH₃)
~56-58-OCH₃
~48-50CH of isopropyl
~42-44C1 (CH₂-NH)
~35-37C3 (CH₂)
~30-32C2 (CH₂)
~22-24(CH₃)₂ of isopropyl
~18-20C5 (CH₃)

Note: The chemical shifts (δ) are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the isopropyl group, as well as along the pentan-1-amine backbone, confirming the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connections across heteroatoms (like oxygen and nitrogen) and for confirming the placement of the methoxy and isopropylamino groups on the pentane (B18724) chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound with a high degree of accuracy. This allows for the confident determination of its elemental composition and molecular formula.

For this compound (C₉H₂₁NO), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this calculated value, thereby confirming the molecular formula.

Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[C₉H₂₁NO + H]⁺159.1650

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the assignments made from NMR data.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), ether (C-O), and alkane (C-H) functionalities.

Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3500 (broad)N-H stretchSecondary Amine
2850 - 3000C-H stretchAlkane
1050 - 1150C-O stretchEther
1100 - 1250C-N stretchAmine

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Trace Analysis

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for detecting and identifying any trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. The retention time in the gas chromatogram is a characteristic of the compound, and the mass spectrum of the eluting peak can confirm its identity. This method is highly effective for separating and identifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC analysis. mdpi.com For this compound, LC-MS can be used to determine its purity by separating it from non-volatile impurities or degradation products. mdpi.com The high sensitivity of the mass spectrometer allows for the detection and quantification of trace-level impurities. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C9H21NO, the theoretical elemental composition can be calculated.

A comparison between the theoretical values and the experimental results from an elemental analyzer would be crucial for verifying the purity and confirming the empirical formula of a synthesized sample.

Table 1: Theoretical vs. Hypothetical Elemental Analysis Data for this compound

ElementTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)67.87%67.82%
Hydrogen (H)13.29%13.35%
Nitrogen (N)8.80%8.75%
Oxygen (O)10.05%10.08%

Note: The hypothetical experimental data is for illustrative purposes only and does not represent actual experimental results.

X-ray Crystallography for Solid-State Structure Elucidation (if suitable crystals are obtained)

X-ray crystallography is a powerful analytical technique that can provide the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a single crystal of this compound of sufficient size and quality would need to be grown. This can often be a challenging step in the characterization process.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1054.3
Z4

Note: This data is hypothetical and for illustrative purposes only. Actual crystallographic data can only be obtained through experimental analysis.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Chiral this compound Enantiomers

The structure of this compound contains a chiral center at the carbon atom bonded to the amine group. This means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers will have identical physical properties such as boiling point and density, but they will interact with plane-polarized light in opposite ways.

Optical Rotation measurement using a polarimeter would determine the specific rotation ([\α]) of each enantiomer. One enantiomer would rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.

Circular Dichroism (CD) spectroscopy would provide more detailed information about the stereochemical features of the enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer would produce a unique CD spectrum, which can be used to assign the absolute configuration (R or S) by comparison with theoretical calculations or empirical rules.

Table 3: Hypothetical Chiroptical Data for the Enantiomers of this compound

EnantiomerHypothetical Specific Rotation ([\α]D)Hypothetical CD Spectrum (λmax [nm], Δε [M⁻¹cm⁻¹])
(+)-n-Isopropyl-4-methoxypentan-1-amine+15.2° (c 1.0, CHCl₃)215 (+2.5), 240 (-1.8)
(-)-n-Isopropyl-4-methoxypentan-1-amine-15.2° (c 1.0, CHCl₃)215 (-2.5), 240 (+1.8)

Note: This data is hypothetical and for illustrative purposes only. Actual chiroptical data can only be obtained through the synthesis and experimental analysis of the individual enantiomers.

Computational and Theoretical Investigations of N Isopropyl 4 Methoxypentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. youtube.com It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. youtube.com DFT calculations are widely employed to determine optimized molecular geometry, bond lengths, bond angles, and other electronic properties with a favorable balance of accuracy and computational cost. acs.orgresearchgate.net

For n-Isopropyl-4-methoxypentan-1-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would predict the most stable three-dimensional arrangement of the atoms. semanticscholar.orgresearchgate.net These calculations would reveal key structural parameters. For instance, the C-N bond length is expected to be consistent with typical aliphatic amines, approximately 1.47 Å. mdpi.com The presence of the methoxy (B1213986) and isopropyl groups introduces specific steric and electronic influences that subtly alter the geometry from a simple linear amine.

The calculated ground state properties provide a static but essential picture of the molecule's fundamental structure and electron distribution.

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT (Note: These are hypothetical values for illustrative purposes based on typical results for similar molecules.)

PropertyPredicted Value
Optimized Energy (Hartree)-485.12345
Dipole Moment (Debye)1.5 D
C-N Bond Length (Å)1.472
C-O Bond Length (Å)1.425
C-N-C Bond Angle (°)112.5
C-O-C Bond Angle (°)111.8

Molecular Electrostatic Potential (MEP) analysis is a critical tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgavogadro.cc The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. libretexts.org

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Orange): These regions indicate an excess of electron density and are susceptible to electrophilic attack. The most significant negative potential is expected to be localized on the nitrogen atom of the primary amine due to its lone pair of electrons. libretexts.org A secondary region of negative potential would be found around the oxygen atom of the methoxy group. researchgate.netyoutube.com

Positive Potential (Blue): These regions are electron-deficient and are attractive to nucleophiles. The hydrogen atoms of the -NH2 group would exhibit the most positive electrostatic potential, making them the primary sites for hydrogen bonding donation. researchgate.net

Neutral Potential (Green): The alkyl portions of the molecule, including the isopropyl and pentyl chains, would show a relatively neutral potential, indicating their lower reactivity in polar interactions.

The MEP map provides an intuitive guide to the molecule's reactive behavior, highlighting the nucleophilic character of the nitrogen and oxygen atoms. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic and basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, FMO analysis would reveal:

HOMO: The HOMO is predicted to be primarily localized on the nitrogen atom of the amine group. The high energy of the non-bonding lone pair electrons on the nitrogen makes this the most probable site for reaction with electrophiles. irdindia.in

LUMO: The LUMO is expected to be distributed more broadly across the molecule, likely centered on the antibonding σ* orbitals associated with the C-N and C-O bonds. This indicates that these are the most favorable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irdindia.in

Table 2: Illustrative FMO Properties of this compound (Note: These are hypothetical values for illustrative purposes.)

ParameterPredicted Value (eV)Description
HOMO Energy-9.5Energy of the highest occupied molecular orbital
LUMO Energy2.1Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)11.6Indicator of chemical reactivity and stability

Conformational Analysis and Molecular Dynamics Simulations of this compound

While quantum calculations provide insight into a static molecule, this compound is a flexible molecule capable of adopting numerous conformations. Conformational analysis and molecular dynamics simulations are essential for understanding its dynamic behavior. uq.edu.aunih.gov

Conformational analysis aims to map the potential energy surface of a molecule as a function of its rotatable bonds. This "energy landscape" identifies the low-energy, stable conformations (conformers) and the energy barriers that separate them. mdpi.com For this compound, significant flexibility arises from rotation around several single bonds, including the C-C bonds of the pentyl chain and the C-N bond of the isopropyl group.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy map can be generated. This map would likely reveal several low-energy conformers where steric hindrance is minimized and favorable intramolecular interactions, such as weak hydrogen bonds, might occur. The global minimum energy conformation represents the most probable structure of the molecule in the gas phase.

The conformation of a flexible molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time, explicitly including solvent molecules to provide a more realistic representation of its dynamics in solution. aps.orgnih.gov

MD simulations of this compound in different solvents would illustrate how solute-solvent interactions affect its conformational preferences: rsc.orgupc.edu

In a non-polar solvent (e.g., hexane): The molecule might adopt more compact, folded conformations to maximize intramolecular interactions and minimize contact with the solvent.

In a polar solvent (e.g., water): The molecule would likely adopt more extended conformations. nih.gov The polar amine and methoxy groups would orient themselves to form favorable hydrogen bonds with water molecules, while the non-polar alkyl chains would be subject to the hydrophobic effect. aps.org

These simulations provide a dynamic picture of how the molecule's shape and flexibility are modulated by its environment, which is crucial for understanding its behavior in realistic chemical systems.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, aiding in their identification and structural elucidation. These predictions are based on quantum mechanical calculations that model the behavior of electrons and nuclei within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can be employed to calculate NMR parameters with a high degree of accuracy. These calculations typically involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. These calculations would provide a theoretical spectrum that can be compared with experimental data to confirm the structure. The computed chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons closer to the electronegative nitrogen and oxygen atoms are expected to have higher chemical shift values (deshielded).

Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei can be computed. These values are crucial for determining the connectivity of atoms within the molecule. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-H₂2.8545.2
C2-H₂1.6228.9
C3-H₂1.5135.7
C4-H3.6875.4
C5-H₃1.1822.1
OCH₃3.3056.3
N-H1.25-
N-CH(CH₃)₂2.9550.1
N-CH(CH₃)₂1.0522.8

Note: These values are hypothetical and for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational simulations of these spectra are performed by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations are typically carried out at the harmonic oscillator approximation level, although more sophisticated anharmonic calculations can provide more accurate results.

The simulated IR spectrum of this compound would be expected to show characteristic peaks for the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, the C-O stretch of the methoxy group, and N-H bending vibrations. Raman spectroscopy, being sensitive to changes in polarizability, would complement the IR data, particularly for the symmetric vibrations of the carbon skeleton. cardiff.ac.uk

Table 2: Hypothetical Simulated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H Stretch3350MediumWeak
C-H Stretch (aliphatic)2850-2960StrongStrong
N-H Bend1580MediumWeak
C-O Stretch1100StrongMedium
C-N Stretch1200MediumMedium

Note: These values are hypothetical and for illustrative purposes.

Chemical Space Exploration and Design of this compound Analogues

Computational tools can be used to explore the chemical space around a lead compound to design analogues with improved properties. This process often involves the generation of virtual libraries and their subsequent evaluation based on various physicochemical parameters.

Starting from the core scaffold of this compound, a virtual library of analogues can be generated by systematically modifying different parts of the molecule. This can be achieved through various computational techniques, such as combinatorial enumeration of substituents at specific positions. For example, the isopropyl group on the amine could be replaced with other alkyl or aryl groups, the methoxy group could be substituted with other alkoxy or functional groups, and the pentyl chain could be altered in length or branching.

Once a virtual library of analogues is generated, it can be filtered based on various "druglikeness" and "ligand efficiency" metrics. These metrics are derived from the physicochemical properties of the molecules and are used to assess their potential as drug candidates.

Druglikeness is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other descriptors such as polar surface area (PSA) and the number of rotatable bonds are also commonly used.

Ligand efficiency (LE) is a metric that relates the binding affinity of a ligand to its size (typically measured by the number of heavy atoms, HA). It is calculated as LE = - (ΔG) / HA. While the binding affinity (ΔG) is a biological parameter, the principles of ligand efficiency can be applied in a purely chemical context by considering the efficiency with which a molecule utilizes its atoms to achieve desirable physicochemical properties. For instance, analogues with a good balance of polarity and lipophilicity for a given size would be considered more "efficient."

Table 3: Hypothetical Druglikeness and Ligand Efficiency Parameters for this compound and a Virtual Analogue

CompoundMW ( g/mol )logPH-Bond DonorsH-Bond AcceptorsPSA (Ų)
This compound159.291.81235.25
Virtual Analogue 1225.352.51344.48

Note: These values are hypothetical and for illustrative purposes.

Mechanistic Insights from Computational Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For reactions involving this compound, such as N-alkylation or acylation, transition state theory can be used to calculate the activation energies and reaction rates.

By mapping the potential energy surface of a reaction, the structures of the reactants, transition states, and products can be determined. The transition state is a first-order saddle point on this surface, and its geometry and energy provide crucial information about the reaction mechanism. For example, in an Sₙ2 reaction at the nitrogen atom, the transition state would feature a pentacoordinate nitrogen atom with the incoming and outgoing groups in an apical position. The calculated activation energy for this transition state would determine the feasibility of the reaction.

These computational studies can help in understanding the reactivity of this compound and in designing synthetic routes to its analogues.

Reactivity Profiles and Mechanistic Studies Involving N Isopropyl 4 Methoxypentan 1 Amine

Basicity and Protonation Thermodynamics of n-Isopropyl-4-methoxypentan-1-amine

The basicity of an amine is a measure of its ability to accept a proton. The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry base. byjus.com The strength of this basicity is typically quantified by the pKa of its conjugate acid. For most simple alkylamines, the pKa values of their ammonium (B1175870) ions are in the range of 9.5 to 11.0. libretexts.orgpressbooks.pub Secondary amines, such as this compound, are generally more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups attached to the nitrogen, which stabilizes the resulting ammonium ion. quora.com

CompoundStructurepKa of Conjugate Acid
Diethylamine(CH₃CH₂)₂NH10.9
Diisopropylamine((CH₃)₂CH)₂NH11.05
This compound (Estimated) CH₃OCH(CH₃)(CH₂)₃NHCH(CH₃)₂ ~10.5 - 11.0

This table presents estimated pKa values based on known values for similar compounds.

The protonation of amines is an exothermic process, releasing heat. researchgate.netsintef.no The thermodynamics of protonation, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes, provide a complete picture of this fundamental reaction. rsc.org For typical amine protonations in aqueous solutions, the enthalpy change is negative, indicating a favorable reaction energetically. epa.gov

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom not only confers basicity but also makes the secondary amine in this compound a potent nucleophile. byjus.com This nucleophilicity drives its reactions with a variety of electrophilic species.

Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a type of nucleophilic acyl substitution, results in the formation of a stable N,N-disubstituted amide. orgoreview.comyoutube.com

The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield the amide. orgoreview.com A base, such as pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com

General Reaction Scheme for Acylation: R₂NH + R'COCl → R₂NCOR' + HCl (Where R₂NH represents this compound)

The nitrogen atom of this compound can act as a nucleophile in an Sₙ2 reaction with alkyl halides. This alkylation leads to the formation of a tertiary amine. However, a significant challenge in the alkylation of secondary amines is the potential for over-alkylation. nih.gov The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt. nih.gov

Controlling this over-alkylation is crucial for the selective synthesis of the tertiary amine. acs.orgnih.gov Strategies to achieve this include:

Using a large excess of the secondary amine.

Employing specific reaction conditions and reagents that favor mono-alkylation. researchgate.netacsgcipr.org

Utilizing alternative methods like reductive amination. masterorganicchemistry.com

Secondary amines react with aldehydes and ketones to form enamines, not imines. The initial nucleophilic addition of the amine to the carbonyl group forms a carbinolamine intermediate. In the case of a secondary amine, the subsequent dehydration cannot lead to a stable C=N double bond with a hydrogen on the nitrogen. Instead, a proton is lost from an adjacent carbon atom, forming a C=C double bond, which results in an enamine.

A synthetically valuable extension of this reactivity is reductive amination. orgoreview.com In this one-pot reaction, an aldehyde or ketone is treated with the secondary amine in the presence of a reducing agent. masterorganicchemistry.com The initially formed enamine, or more accurately its protonated form, the iminium ion, is reduced in situ to yield a tertiary amine. chemistrysteps.com

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the carbonyl group of the starting material. masterorganicchemistry.comjove.com This method provides a more controlled route to tertiary amines compared to direct alkylation. mdma.ch

Transformations Involving the Ether Moiety (e.g., Cleavage, Functionalization)

The ether group in this compound is generally unreactive under many conditions. masterorganicchemistry.com However, the C-O bond can be cleaved under strongly acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydriodic acid (HI). libretexts.orgjove.com

The cleavage of the methoxy (B1213986) group in this compound would likely proceed through an Sₙ2 mechanism. The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered methyl group to produce a methyl halide and the corresponding secondary alcohol, 4-(N-isopropylamino)pentan-2-ol. libretexts.orgyoutube.com

General Reaction Scheme for Ether Cleavage: R-O-CH₃ + HBr → R-OH + CH₃Br (Where R represents the pentan-1-amine backbone)

If an excess of the strong acid is used, the newly formed alcohol can potentially undergo further reaction to form an alkyl halide. jove.com

Perspectives and Future Research Directions for N Isopropyl 4 Methoxypentan 1 Amine

Exploration of Green Chemistry Methodologies for its Synthesis

The synthesis of n-Isopropyl-4-methoxypentan-1-amine would traditionally be achieved through reductive amination of 4-methoxypentanal (B3430783) with isopropylamine (B41738). wikipedia.orglibretexts.org However, future research should prioritize the development of more environmentally benign methods. Green chemistry offers several promising strategies to minimize waste, reduce energy consumption, and utilize renewable resources. researcher.life

One such approach is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. rsc.org This elegant and atom-economical process involves the use of a catalyst, often based on earth-abundant metals like iron or titanium, to facilitate the reaction between an alcohol and an amine. rsc.orgrsc.org In this context, 4-methoxypentan-1-ol (B14758646) could react directly with isopropylamine, with the only byproduct being water. This avoids the pre-oxidation of the alcohol to an aldehyde and the use of stoichiometric reducing agents. rsc.org

Biocatalysis presents another green avenue, employing enzymes such as imine reductases or transaminases to achieve high selectivity under mild conditions. fiveable.me The use of enzymes can be particularly advantageous for producing chiral amines if a stereocenter is desired. wikipedia.org

Further research into solvent selection is also crucial. The replacement of traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents would significantly improve the environmental profile of the synthesis. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Method Precursors Key Reagents/Catalysts Potential Advantages Potential Challenges
Classical Reductive Amination 4-methoxypentanal, IsopropylamineNaBH₄, NaBH₃CN, H₂/Pd, etc. libretexts.orgmasterorganicchemistry.comWell-established, versatile masterorganicchemistry.comUse of stoichiometric, often hazardous, reducing agents; generation of waste.
Hydrogen Borrowing 4-methoxypentan-1-ol, IsopropylamineRu, Ir, Fe, or Ti catalysts rsc.orgrsc.orgAtom-economical, water as the only byproduct, avoids pre-oxidation. rsc.orgCatalyst cost and sensitivity, potentially high temperatures.
Biocatalysis 4-methoxypentanal, Isopropylamine (or amine donor)Imine Reductases, Transaminases fiveable.meHigh selectivity (including stereoselectivity), mild reaction conditions. wikipedia.orgfiveable.meEnzyme stability and cost, substrate scope limitations.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques can provide valuable kinetic and mechanistic data without the need for sampling.

In situ Fourier-transform infrared (FTIR) spectroscopy, such as ReactIR™, is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout the reaction. mt.com For the reductive amination of 4-methoxypentanal, this technology could monitor the disappearance of the aldehyde's carbonyl peak and the appearance and subsequent disappearance of the imine intermediate's C=N stretch, followed by the formation of the final amine product. mt.com This allows for precise determination of reaction endpoints, preventing over-reduction and the formation of impurities. mt.com

In situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could also be employed to provide complementary information on the reaction mechanism and kinetics. acs.org These techniques are particularly useful for identifying transient intermediates and understanding the influence of various reaction parameters.

Integration with Flow Chemistry Platforms

The synthesis of amines can be significantly enhanced by transitioning from traditional batch processes to continuous flow chemistry. nih.gov Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.govresearchgate.net

A flow chemistry setup for the synthesis of this compound could involve pumping streams of the precursors (e.g., 4-methoxypentanal and isopropylamine) and a reducing agent through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. nih.gov This approach allows for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purities. researchgate.net The in situ generation and immediate consumption of reactive intermediates, a key feature of flow chemistry, enhances the safety of the process. nih.gov

Development of High-Throughput Synthesis and Screening Methods for its Derivatives

The structural features of this compound make it a valuable scaffold for creating libraries of derivatives with diverse properties. High-throughput synthesis and screening methods would accelerate the discovery of new applications for this class of compounds.

Solid-phase synthesis techniques, such as the Multipin method, could be adapted for the parallel synthesis of numerous analogs. nih.gov For instance, by anchoring a suitable precursor to a solid support, a variety of amines could be introduced via reductive amination to generate a library of secondary amines related to the target compound.

These libraries could then be rapidly screened for various properties, such as catalytic activity, biological activity, or their performance as building blocks in materials science.

Interdisciplinary Research Avenues in Materials Science or Analytical Chemistry

The unique combination of a secondary amine and an ether linkage in this compound opens up possibilities for its use in interdisciplinary fields.

In Materials Science:

Polymer Building Blocks: Aliphatic ether amines are used in the synthesis of polymers. nih.govwikipedia.org The title compound could serve as a monomer or a chain modifier to impart specific properties, such as improved flexibility (due to the ether linkage) and reactive sites for cross-linking or further functionalization (via the secondary amine).

Corrosion Inhibitors: The nitrogen and oxygen atoms can act as corrosion-inhibiting centers by adsorbing onto metal surfaces. Research could explore the efficacy of this compound and its derivatives in protecting various metals from corrosion.

Flotation Agents: Primary aliphatic ether amines are employed as collectors in froth flotation processes for mineral separation. google.com Investigating the potential of this compound in this area could lead to more efficient and selective mineral processing technologies.

In Analytical Chemistry:

Derivatizing Agents: Secondary amines can be used as derivatizing agents in chromatography to improve the detection and separation of analytes. youtube.commdpi.com The title compound could be reacted with target molecules to introduce a tag that enhances their visibility in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chelating Agents: The presence of both nitrogen and oxygen atoms suggests that this compound could act as a chelating agent for metal ions. This could be explored for applications in metal extraction, sensing, or catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.